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Oligomycin C

Cytochrome P450 Enzyme Kinetics Biosynthesis

Researchers requiring a reliable, isomerically pure ATP synthase inhibitor for necrosis or K-Ras studies face supply inconsistencies. Oligomycin C resolves this with quantifiable advantages over generic oligomycin mixtures. - Delivers a 7.2-fold lower CYP107W1 Kd (14.4 µM) than Oligomycin A, ideal for P450 SAR studies. - Uniquely shifts cell death from apoptosis to necrosis, enabling specific necroptosis pathway investigation. - Maintains inhibitory activity in ethanol stock solutions, ensuring assay reproducibility across longitudinal studies.

Molecular Formula C45H74O10
Molecular Weight 775.1 g/mol
Cat. No. B1212486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligomycin C
Synonymsoligomycin C
Molecular FormulaC45H74O10
Molecular Weight775.1 g/mol
Structural Identifiers
SMILESCCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C
InChIInChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/t25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,39-,40+,43-,44+,45-/m1/s1
InChIKeyCMMLZMMKTYEOKV-LMBDXJSXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oligomycin C: ATP Synthase Inhibitor Overview


Oligomycin C (CAS: 11052-72-5, C45H74O10) is a macrolide antibiotic isolated from Streptomyces species, characterized as a minor component of the oligomycin complex [1]. It functions as a specific inhibitor of the mitochondrial F1FO-ATP synthase by binding to the c-subunit ring in the FO sector, thereby blocking proton translocation and impairing ATP synthesis [2]. Structurally, Oligomycin C is defined as 12-deoxy-oligomycin A, lacking the hydroxy group at the C12 position relative to its primary congener Oligomycin A [3]. This structural variation distinguishes it from Oligomycin A and B, and forms the basis for its differential biological and chemical properties [4]. Oligomycin C is primarily utilized as a research tool to induce mitochondrial dysfunction, modulate cellular ATP levels, and investigate cell death mechanisms [5].

Mitochondrial ATP synthase inhibition studies (F1FO c-subunit binding)
Cellular ATP modulation and mitochondrial dysfunction modeling
Cell death mechanism research, including apoptosis-to-necrosis transition
Oligomycin class comparator with structural variation at C12 position

Oligomycin C vs. A/B: Key Functional Differences


Generic substitution among the oligomycin isomers (A, B, and C) is not scientifically valid due to quantifiable and functionally significant differences in their binding kinetics, downstream cellular effects, and chemical stability. While all three isomers share the same core target, mitochondrial F1FO-ATP synthase, their distinct side-chain modifications—particularly the absence of a hydroxyl group at the C12 position in Oligomycin C—translate into a 7.2-fold lower binding affinity for the CYP107W1 enzyme compared to Oligomycin A [1]. More critically, Oligomycin C induces a unique shift in the cell death modality from apoptosis to necrosis, a phenomenon not observed with Oligomycin A, which typically induces apoptosis [2]. Furthermore, Oligomycin C exhibits superior chemical stability compared to Oligomycin A, which is known to lose its inhibitory activity upon storage in ethanol solutions [3]. Consequently, selecting Oligomycin C over its analogs is a decision based on quantifiable differences in binding kinetics, mechanism of cytotoxicity, and experimental robustness, directly impacting experimental outcomes and data interpretation.

1 Binding kinetics to CYP enzymes may differ significantly from Oligomycin A, altering probe behaviour
2 Cell death modality can shift from apoptosis to necrosis; endpoint profiles may not transfer between isomers
3 Ethanol solution stability differs; long-term stock reliability may require isomer-specific validation

Oligomycin C: Key Differentiating Evidence


Reduced CYP107W1 Binding Affinity vs. Oligomycin A

Oligomycin C exhibits a 7.2-fold lower binding affinity for the Streptomyces avermitilis cytochrome P450 enzyme CYP107W1 compared to Oligomycin A [1]. This quantifiable difference in binding kinetics is a direct consequence of the structural divergence at the C12 position [1].

CYP107W1 Binding Affinity
Head-to-head
Kd = 14.4 ± 0.7 μM
vs. Oligomycin A 2.0 ± 0.1 μM
Reported 7.2-fold weaker binding; supports CYP substrate-selectivity studies
In vitro Type I binding assay; C12-deoxy structure drives affinity shift
Cytochrome P450 Enzyme Kinetics Biosynthesis Drug Metabolism

Potent K-Ras Membrane Localization Inhibition

Oligomycin C demonstrates exceptional potency in inhibiting the plasma membrane (PM) localization of oncogenic K-Ras, a critical event for its signaling in cancer cells [1]. This activity is quantified within the low nanomolar range, positioning it among the most potent compounds in its class for this specific application [1].

K-Ras Membrane Localization
Class-level
IC50 ≈ 1.5–14 nM
Emax = 0.67–0.75
Reported potent inhibition context within oligomycin class
High-content confocal imaging in MDCK cells; K-RasG12V model
K-Ras Oncology Plasma Membrane High-Content Screening

Necrotic Shift in Cell Death vs. Oligomycin A

In contrast to Oligomycin A, which primarily induces apoptosis, Oligomycin C triggers a switch in the cell death mechanism from apoptosis to necrosis, while also rendering cells more sensitive to death stimuli [1]. This is a qualitatively distinct downstream effect arising from the same initial target, mitochondrial ATP synthase [1].

Cell Death Modality Shift
Head-to-head
Oligomycin C: necrosis
Oligomycin A: apoptosis
Reported cell death pathway divergence; supports necrosis-focused research
Qualitative shift observed in HepG2 and other mammalian cells
Cell Death Apoptosis Necrosis Cancer Biology Mitochondrial Toxicity

P-gp Evasion and Low Fold Resistance

Oligomycin C exhibits moderate cytotoxicity in human colorectal carcinoma cells (SW620) and, importantly, is not subject to P-glycoprotein (P-gp) mediated efflux [1]. This is evidenced by a Fold Resistance (FR) value of 0.27, indicating that cells overexpressing the multidrug resistance efflux pump P-gp are actually more sensitive to Oligomycin C than the parental line [1].

P-gp Evasion & Fold Resistance
Context-dependent
SW620 IC50 = 14.6 ± 2.5 μM
SW620 Ad300 IC50 = 4.0 ± 1.1 μM
Fold Resistance = 0.27
Supports cytotoxicity endpoint review in MDR models; not subject to P-gp efflux
Resazurin assay; FR <1 indicates higher sensitivity in P-gp-overexpressing cells
P-glycoprotein Multidrug Resistance Cancer Cytotoxicity

Superior Ethanol Stability vs. Oligomycin A

Oligomycin C demonstrates superior long-term stability in ethanol solution compared to Oligomycin A [1]. This differential stability is a quantifiable practical advantage for experimental workflows involving extended storage of stock solutions [1].

Ethanol Solution Stability
Head-to-head
Oligomycin C: stable
Oligomycin A: loses activity
Reported long-term storage advantage for ethanol stock solutions
50% ethanol, 5°C; ATPase/oxidation inhibition retained over months
Chemical Stability Storage Solution Stability Bioenergetics

Oligomycin C: Optimal Application Scenarios


P450 Enzyme Specificity and Engineering

The 7.2-fold difference in binding affinity (Kd) for CYP107W1 between Oligomycin C and Oligomycin A [1] makes Oligomycin C an ideal substrate or competitive ligand for structure-activity relationship (SAR) studies on cytochrome P450 enzymes. Researchers can utilize Oligomycin C to probe the structural determinants of substrate recognition and regioselectivity (C12 hydroxylation) by this class of enzymes, which are crucial in drug metabolism and biosynthetic pathway engineering [1].

Non-Apoptotic Cell Death Pathways in Cancer

For studies focused on the mechanisms of regulated necrosis (e.g., necroptosis) or the transition between apoptosis and necrosis, Oligomycin C is the preferred tool over Oligomycin A [1][2]. Its unique ability to shift the cell death modality from apoptosis to necrosis [1][2] allows for the specific investigation of mitochondrial dysfunction's role in eliciting inflammatory cell death pathways, a key area of interest in cancer immunotherapy and tissue injury research.

K-Ras Signaling in Multidrug-Resistant Cancer

Oligomycin C's exceptional potency in inhibiting K-Ras plasma membrane localization (IC50 ~1.5-14 nM) [1] combined with its evasion of P-gp-mediated efflux (Fold Resistance of 0.27) [1] makes it a superior chemical probe for studying oncogenic K-Ras function in multidrug-resistant (MDR) cancer cell lines. This application is particularly valuable for validating K-Ras membrane localization as a therapeutic target in colorectal, pancreatic, and lung cancers where P-gp efflux is a major obstacle to treatment [1].

Long-Term Bioenergetics with Stable Stock Solutions

For longitudinal or high-throughput bioenergetics experiments requiring the use of ATP synthase inhibitors from stock solutions, Oligomycin C provides a more reliable and consistent alternative to Oligomycin A [1]. Its documented stability in ethanol solution prevents the loss of activity over time [1], thereby reducing experimental noise and ensuring reproducible inhibition of oxidative phosphorylation across the duration of the study, which is critical for accurate metabolic flux analysis and Seahorse assays.

Application
Selection Property
Validation Focus
CYP450 substrate selectivity research
Differential binding affinity relative to Oligomycin A
CYP107W1 binding assay and C12-hydroxylation regioselectivity
Regulated necrosis pathway studies
Apoptosis-to-necrosis shift in cell death modality
Necrosis-specific endpoint monitoring and DAMP release
K-Ras signaling in MDR cancer cell models
P-gp evasion and membrane localization inhibition
K-Ras PM localization assay and MDR cell viability endpoints
Longitudinal bioenergetic studies
Ethanol stock solution stability
ATPase inhibition reproducibility over storage duration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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